molecular formula C22H22ClN3O2 B11326716 2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide

2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11326716
M. Wt: 395.9 g/mol
InChI Key: CUMSHOBACNQFQD-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a dimethylaminophenyl group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chlorophenoxy Intermediate: Reacting 4-chlorophenol with a suitable acylating agent to form the chlorophenoxy intermediate.

    Formation of the Dimethylaminophenyl Intermediate: Reacting 4-dimethylaminobenzaldehyde with a suitable reagent to form the dimethylaminophenyl intermediate.

    Coupling Reaction: Coupling the chlorophenoxy intermediate with the dimethylaminophenyl intermediate in the presence of a base to form the desired product.

    Final Acetamide Formation: Reacting the coupled product with pyridine-2-carboxylic acid under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The chlorophenoxy group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE may be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be explored for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. This includes its use as a lead compound for drug development, particularly in the treatment of diseases where its specific chemical structure may offer advantages.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can be leveraged.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-(phenylmethyl)-N-(pyridin-2-yl)acetamide
  • 2-(4-Chlorophenoxy)-N-{[4-(methylamino)phenyl]methyl}-N-(pyridin-2-yl)acetamide
  • 2-(4-Chlorophenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-(quinolin-2-yl)acetamide

Uniqueness

The uniqueness of 2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the dimethylamino group may enhance its solubility and interaction with biological targets, while the chlorophenoxy group may contribute to its stability and reactivity.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H22ClN3O2/c1-25(2)19-10-6-17(7-11-19)15-26(21-5-3-4-14-24-21)22(27)16-28-20-12-8-18(23)9-13-20/h3-14H,15-16H2,1-2H3

InChI Key

CUMSHOBACNQFQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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